molecular formula C17H18ClNO2 B5816995 N-(2-chlorobenzyl)-4-isopropoxybenzamide

N-(2-chlorobenzyl)-4-isopropoxybenzamide

Cat. No.: B5816995
M. Wt: 303.8 g/mol
InChI Key: VODDMRRXIRMTBG-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-isopropoxybenzamide is a benzamide derivative featuring a 2-chlorobenzyl group attached to the nitrogen atom and an isopropoxy substituent at the para position of the benzamide ring. The compound’s design aligns with trends in medicinal chemistry, where chloro and alkoxy substituents are leveraged to modulate bioactivity and pharmacokinetic properties.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-12(2)21-15-9-7-13(8-10-15)17(20)19-11-14-5-3-4-6-16(14)18/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODDMRRXIRMTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-(2-chlorobenzyl)-4-isopropoxybenzamide has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), with an IC50 value of 1.0 μM. This suggests that it can interact with this enzyme and potentially influence its function.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to DXS and inhibiting its function. This could lead to changes in the levels of downstream metabolites and potentially affect gene expression.

Metabolic Pathways

As an inhibitor of DXS, this compound is involved in the non-mevalonate pathway of isoprenoid biosynthesis. This could potentially affect the levels of isoprenoids and other downstream metabolites.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Bioactivity

The following compounds highlight key structural differences and their impact on biological activity:

Table 1: Comparative Analysis of Structural Analogs
Compound Name (Source) Key Substituents Molecular Weight (g/mol) Biological Activity (IC50) Synthesis Yield
N-(2-chlorobenzyl)-4-isopropoxybenzamide 2-chlorobenzyl, 4-isopropoxy Not reported Not reported Not reported
6k () 2-chlorobenzyl, 4,5-dibromo-2-ethoxy Not reported 42.21 ± 0.25 µM (BChE inhibition) Not reported
6d () 2-bromoethyl, 4,5-dibromo-2-ethoxy Not reported 45.31 ± 0.17 µM (BChE inhibition) Not reported
compound 4-chlorobenzyl, methoxy, propyl 464.983 None reported 65%

Key Observations :

  • Substituent Position : The 2-chlorobenzyl group in the target compound and 6k () contrasts with the 4-chlorobenzyl group in ’s analog. Positional isomers can significantly alter electronic properties and binding affinities. For example, 6k’s 2-chlorobenzyl group contributes to butyrylcholinesterase (BChE) inhibition, whereas the 4-chlorobenzyl analog in lacks reported bioactivity .
  • Functional Group Complexity : The target compound’s isopropoxy group is simpler than the dibromo-ethoxy substituents in 6k and 6d, which enhance steric bulk and likely influence enzyme interaction .

Key Observations :

  • Synthetic Routes : The compound in was synthesized via a multi-component reaction with a 65% yield, suggesting efficient methodology for benzamide derivatives. The target compound may follow similar protocols .
  • Melting Points : The 4-chlorobenzyl analog in has a sharp melting point (142.9–143.4°C), indicative of high crystallinity. Substituent position (2- vs. 4-chloro) could alter melting behavior in the target compound.

Critical Analysis of Contradictions and Limitations

  • Positional Isomer Effects : The bioactivity gap between 2-chlorobenzyl (6k) and 4-chlorobenzyl () compounds underscores the importance of substituent placement. The target compound’s 2-chloro group may favor enzyme interaction, but direct data are lacking .
  • Data Gaps: No explicit information on the target compound’s synthesis, yield, or bioactivity is available in the evidence, necessitating cautious extrapolation from analogs.

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